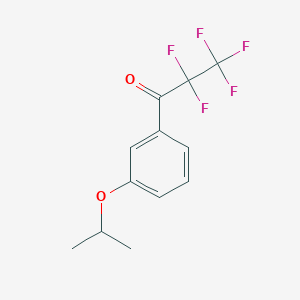

3'-iso-Propoxy-2,2,3,3,3-pentafluoropropiophenone

Description

3'-iso-Propoxy-2,2,3,3,3-pentafluoropropiophenone is a fluorinated aromatic ketone characterized by a pentafluorinated propanone moiety and an iso-propoxy substituent at the 3' position of the phenyl ring. Its molecular formula is C₁₂H₁₁F₅O₂, with a molecular weight of 294.21 g/mol (estimated from analogs in ). The compound is notable for its steric and electronic properties imparted by the bulky iso-propoxy group and the electron-withdrawing pentafluoroethyl chain.

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-(3-propan-2-yloxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F5O2/c1-7(2)19-9-5-3-4-8(6-9)10(18)11(13,14)12(15,16)17/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXMHOYRQJSSDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-iso-Propoxy-2,2,3,3,3-pentafluoropropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3’-iso-propoxyacetophenone and pentafluoropropyl bromide.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as tetrahydrofuran, is used to dissolve the reactants.

Catalyst: A base, such as potassium carbonate, is added to facilitate the nucleophilic substitution reaction.

Reaction Temperature: The reaction mixture is heated to a temperature of around 60-80°C to promote the formation of the desired product.

Purification: The crude product is purified using column chromatography to obtain pure 3’-iso-Propoxy-2,2,3,3,3-pentafluoropropiophenone.

Industrial Production Methods: In an industrial setting, the production of 3’-iso-Propoxy-2,2,3,3,3-pentafluoropropiophenone may involve large-scale batch reactors with precise control over reaction parameters. Automation and continuous monitoring ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3’-iso-Propoxy-2,2,3,3,3-pentafluoropropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3’-iso-Propoxy-2,2,3,3,3-pentafluoropropanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iso-propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

Fluorinated Compounds: The unique properties of fluorinated compounds make 3’-iso-Propoxy-2,2,3,3,3-pentafluoropropiophenone valuable in the synthesis of other fluorinated organic molecules.

Biology:

Biochemical Studies: The compound can be used as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine:

Pharmaceutical Research: Its structural features make it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

Industry:

Material Science: The compound’s fluorinated nature makes it useful in the development of advanced materials with unique surface properties, such as hydrophobic coatings.

Mechanism of Action

The mechanism of action of 3’-iso-Propoxy-2,2,3,3,3-pentafluoropropiophenone involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance binding affinity to certain enzymes or receptors, influencing their activity. The iso-propoxy group may also play a role in modulating the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Substituent Variations in Pentafluoropropiophenones

The following table compares key analogs with variations in substituents on the phenyl ring or fluorination patterns:

Key Observations :

- Electronic Effects : The pentafluoroethyl chain enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic attacks. This property is shared across all analogs.

Fluorination Patterns in Related Ketones

Fluorination significantly impacts physical and chemical properties. Below is a comparison with non-pentafluorinated analogs:

Key Observations :

- Pentafluoro vs. Trifluoro : The pentafluoroethyl group in the target compound provides stronger electron withdrawal than trifluoroacetyl analogs, enhancing reactivity in condensation or alkylation reactions.

Biological Activity

Chemical Identity and Properties

3'-iso-Propoxy-2,2,3,3,3-pentafluoropropiophenone, with the CAS number 1443354-12-8, is a fluorinated organic compound characterized by a unique structure that contributes to its biological activity. Its molecular formula is and it has a molecular weight of approximately 282.21 g/mol. The compound features a pentafluoropropiophenone backbone, which is significant for its interactions at the molecular level.

Chemical Structure

The chemical structure can be represented as follows:

This structure includes multiple fluorine atoms that enhance lipophilicity and potentially influence biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Fluorinated compounds are known to exhibit unique pharmacokinetic properties due to their electronegativity and steric effects. These properties may lead to enhanced binding affinities for certain receptors or enzymes.

Potential Biological Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could act as a ligand for various receptors, influencing signaling pathways.

Research Findings

Recent studies have focused on the biological implications of fluorinated compounds similar to this compound. Here are some summarized findings:

- Antimicrobial Activity : Some fluorinated analogs have shown promising antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates that certain fluorinated compounds can induce apoptosis in cancer cells by modulating specific signaling pathways.

- Metabolic Stability : The incorporation of fluorine can enhance metabolic stability in vivo, leading to prolonged therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of fluorinated ketones similar to this compound. Results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Apoptosis

Research conducted at a leading university explored the effects of fluorinated compounds on cancer cell lines. The study found that treatment with certain derivatives led to increased rates of apoptosis in breast cancer cells through caspase activation.

Comparative Analysis

To better understand the biological activity of this compound relative to other similar compounds, the following table summarizes key properties and activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C12H11F5O | Antimicrobial; potential anticancer |

| 2-Fluoroacetophenone | C8H7FO | Moderate antimicrobial activity |

| 4-Fluoroaniline | C6H6F | Inhibitory effects on certain enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.